(2R,3S)-2-methylmorpholine-3-carboxylic acid
Description
Properties
IUPAC Name |
(2R,3S)-2-methylmorpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4-5(6(8)9)7-2-3-10-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVXLBDGIPTBCP-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NCCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672543 | |
| Record name | (2R,3S)-2-Methylmorpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212252-84-0 | |
| Record name | (2R,3S)-2-Methylmorpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-methylmorpholine-3-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using engineered microorganisms. These microorganisms can be designed to produce the desired stereoisomer with high enantioselectivity. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-methylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(2R,3S)-2-methylmorpholine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used to study enzyme-substrate interactions due to its chiral nature.
Industry: It is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism by which (2R,3S)-2-methylmorpholine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine Derivatives with Protecting Groups
tert-Butyl (2R,3S)-4-(Boc)-2-Methylmorpholine-3-Carboxylate
- CAS : 1807938-50-6
- Formula: C₁₁H₁₉NO₅
- MW : 245.27 g/mol
- Key Features : The tert-butoxycarbonyl (Boc) group enhances solubility in organic solvents and stabilizes the compound during synthetic steps. Unlike the free acid, this derivative is stored at 2–8°C .
(2R,3S)-4-Fmoc-2-Methylmorpholine-3-Carboxylic Acid
- CAS : 1219603-31-2
- Formula: C₂₁H₂₁NO₅
- MW : 367.4 g/mol
- Key Features : The fluorenylmethyloxycarbonyl (Fmoc) group is acid-labile, making this derivative suitable for solid-phase peptide synthesis. It is priced at €804/50 mg, reflecting its specialized use .
| Parameter | Target Compound | Boc-Protected | Fmoc-Protected |
|---|---|---|---|
| Solubility | Polar solvents | Organic solvents | DMF, DCM |
| Stability | Acid-sensitive | Base-sensitive | Acid-sensitive |
| Synthetic Utility | Free acid for final modifications | Intermediate | Peptide synthesis |
Stereoisomers and Enantiomers
(2S,3R)-2-Methylmorpholine-3-Carboxylic Acid Hydrochloride
Morpholine Derivatives with Aromatic Substituents
tert-Butyl (2R,3S)-6-Oxo-2,3-Diphenylmorpholine-4-Carboxylate
Heterocyclic Carboxylic Acid Analogs
D-Erythro-3-Methylmalate
- Synonyms: (2R,3S)-3-Methylmalic acid
- Class : Dicarboxylic acid
- Key Features : Shares the (2R,3S) configuration but features a malate backbone instead of a morpholine ring. It participates in the methylcitrate cycle, unlike the synthetic morpholine derivative .
| Parameter | Target Compound | D-Erythro-3-Methylmalate |
|---|---|---|
| Ring Structure | Six-membered morpholine | Acyclic dicarboxylic acid |
| Biological Role | Synthetic scaffold | Metabolic intermediate |
| Chirality Impact | Critical for binding | Essential for enzyme specificity |
Biological Activity
(2R,3S)-2-methylmorpholine-3-carboxylic acid is a chiral compound that belongs to the class of morpholine derivatives. Its unique structure, characterized by a morpholine ring with a methyl group at the second position and a carboxylic acid functional group at the third position, contributes to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₃NO₃. The presence of the morpholine ring and the carboxylic acid group enhances its solubility and reactivity, making it suitable for various biological applications.
| Property | Description |
|---|---|
| Molecular Formula | C₇H₁₃NO₃ |
| Functional Groups | Morpholine ring, carboxylic acid |
| Chirality | (2R,3S) configuration |
Antimicrobial Activity
Research indicates that morpholine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents.
Neuroprotective Effects
There is growing evidence supporting the neuroprotective effects of morpholine derivatives. This compound has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis. This property suggests its applicability in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antioxidant Activity
The compound has demonstrated antioxidant properties by scavenging free radicals, which may help reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage and has implications for various health conditions related to oxidative stress.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites. This interaction often involves hydrogen bonding and hydrophobic interactions that stabilize the compound-enzyme complex.
- Receptor Binding : Due to its chiral nature, this compound can fit into receptor binding pockets with high specificity, modulating the activity of various receptors involved in metabolic pathways .
Case Studies
- Neuroprotective Study : A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of mitochondrial function compared to control groups.
- Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited potent antibacterial activity against several strains of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Q & A
Q. What are the optimal synthetic routes for (2R,3S)-2-methylmorpholine-3-carboxylic acid, and how does stereochemical purity impact yield?
Synthesis typically involves multi-step strategies, such as epoxidation of dihydroxy precursors (e.g., dihydroxybutanedioic acid derivatives) followed by cyclization . Key steps include stereoselective reactions to preserve the (2R,3S) configuration. For example, m-CPBA-mediated epoxidation under low-temperature conditions can minimize racemization. Purification via chromatography or crystallization is critical to achieving >98% enantiomeric excess (e.g., as seen in morpholine-3-carboxylic acid derivatives) .
Q. How is the stereochemical configuration of this compound validated in synthetic products?
Advanced analytical techniques are required:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated in pyrrolidine-carboxylic acid derivatives .
- NMR with Chiral Shift Reagents : Eu(hfc)₃ can induce distinct splitting patterns for R/S configurations .
Advanced Research Questions
Q. How does the morpholine ring’s conformation influence interactions with biological targets, such as enzymes or receptors?
The chair conformation of the morpholine ring enhances binding stability in enzyme active sites. For example, morpholine-3-carboxylic acids induce β-turn structures in peptides, which mimic natural substrates in protein-protein interaction studies . Computational docking (e.g., AutoDock Vina) paired with mutagenesis assays can identify critical hydrogen-bonding residues (e.g., interactions with serine proteases) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from impurities or assay variability. Rigorous quality control steps include:
- LC-MS Purity Analysis : Confirm >95% purity to exclude off-target effects.
- Standardized Assay Conditions : Use cell lines with validated expression levels (e.g., HEK293 for GPCR studies) .
- Meta-Analysis of Literature : Compare IC₅₀ values across studies using tools like PubChem BioActivity Data .
Q. How can researchers design kinetic assays to study this compound’s enzyme inhibition mechanisms?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to targets like kinases .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .
- Fluorescent Probes : Competitive assays using fluorogenic substrates (e.g., AMC-tagged peptides) .
Methodological Considerations
Q. What analytical workflows are recommended for characterizing degradation products under physiological conditions?
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F), BBB permeability, and CYP450 interactions .
- Molecular Dynamics Simulations : Analyze stability in lipid bilayers using GROMACS .
Data Contradiction Analysis
Example Contradiction : Conflicting reports on β-turn induction efficiency in peptides.
- Resolution : Compare peptide length (e.g., 10-mer vs. 15-mer) and solvent (aqueous vs. DMSO). Studies show aqueous buffers enhance β-turn stability by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
